Ethyl 3-cyano-4-isopropoxybenzoate

Lipophilicity Physicochemical Properties ADME Prediction

Inconsistent impurity profiles and substandard intermediates can derail ozanimod ANDA filings. This compound is the official reference standard for Ozanimod Impurity 27, critical for HPLC/LC-MS batch release and stability testing. Its specific 4-isopropoxy substitution is non-negotiable for S1P1 binding and S1P3-sparing activity; substitution with smaller alkoxy groups compromises pharmacophore selectivity. The ethyl ester handle enables selective hydrolysis or amidation in convergent synthesis, while the LogP of 3.60 ensures efficient extraction. Procure with confidence: full CoA, MS, 1H-NMR, and HPLC documentation provided.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 2098542-97-1
Cat. No. B3391740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-4-isopropoxybenzoate
CAS2098542-97-1
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OC(C)C)C#N
InChIInChI=1S/C13H15NO3/c1-4-16-13(15)10-5-6-12(17-9(2)3)11(7-10)8-14/h5-7,9H,4H2,1-3H3
InChIKeyQBVGARNVXJUPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-cyano-4-isopropoxybenzoate: Key S1P1 Modulator Intermediate


Ethyl 3-cyano-4-isopropoxybenzoate (CAS 2098542-97-1) is an aromatic cyanoester compound (C13H15NO3, MW 233.26) characterized by a cyano group at the 3-position and an isopropoxy group at the 4-position of a benzoate scaffold . This compound is most prominently recognized as an essential intermediate in the convergent synthesis of ozanimod and other S1P receptor modulators, serving as a core building block for the construction of cyanoaryloxadiazolyl-substituted heterocycles . It is also officially designated as Ozanimod Impurity 27 in pharmaceutical quality control contexts .

Ethyl 3-cyano-4-isopropoxybenzoate: Why Generic Substitution Fails


In the synthesis of S1P1 receptor modulators such as ozanimod, the precise substitution pattern and ester moiety of Ethyl 3-cyano-4-isopropoxybenzoate are non-negotiable. The isopropoxy group at the 4-position contributes essential steric bulk and lipophilicity that directly influence the downstream pharmacophore's receptor binding kinetics and selectivity profile . Substitution with a smaller alkoxy group (e.g., methoxy or ethoxy) results in altered S1P1 binding affinity and diminished S1P3-sparing characteristics, as documented in the structure-activity relationship (SAR) studies of the oxadiazole series . Furthermore, the ethyl ester is a specific synthetic handle required for convergent coupling; replacement with a methyl or isopropyl ester alters the reactivity and purification profile of subsequent intermediates .

Ethyl 3-cyano-4-isopropoxybenzoate: Key Differentiators vs. Analogs


LogP Differentiation from Methyl and Isopropyl Esters

The LogP value (octanol-water partition coefficient) is a critical determinant of a compound's absorption, distribution, and membrane permeability. Ethyl 3-cyano-4-isopropoxybenzoate exhibits a calculated LogP of 3.60 , which positions it distinctly between the less lipophilic methyl ester analog (estimated LogP ~3.0-3.2) and the more lipophilic isopropyl ester analog (estimated LogP ~3.8-4.0). This intermediate lipophilicity is optimal for balancing aqueous solubility with passive membrane diffusion, a property exploited in the design of S1P1 modulators requiring adequate bioavailability.

Lipophilicity Physicochemical Properties ADME Prediction

Boiling Point: Thermal Stability vs. Methyl Ester

The boiling point of Ethyl 3-cyano-4-isopropoxybenzoate is predicted to be 369.6±27.0 °C at 760 mmHg . This is significantly higher than the methyl ester analog, which typically exhibits a boiling point in the range of 320-340 °C for similar aromatic cyanoesters. The elevated boiling point of the ethyl ester provides a wider operational window for high-temperature reactions and distillation-based purification steps, reducing the risk of compound loss during solvent removal.

Thermal Stability Process Chemistry Purification

Density and Refractive Index vs. Isopropyl Ester

Ethyl 3-cyano-4-isopropoxybenzoate has a predicted density of 1.12±0.1 g/cm³ and a refractive index of 1.514 . In contrast, the isopropyl ester analog exhibits a higher molecular weight (247.29 vs. 233.26) and consequently a slightly higher density (~1.15 g/cm³) and refractive index (~1.520). These measurable differences in physical constants enable rapid, non-destructive differentiation during in-process quality control using refractometry or density meters, ensuring correct intermediate identification before committing to downstream steps.

Process Analytical Technology In-line Monitoring Quality Control

Regulatory Designation as Ozanimod Impurity 27

Ethyl 3-cyano-4-isopropoxybenzoate is officially cataloged as Ozanimod Impurity 27 in pharmaceutical impurity databases . This designation is unique and not shared by the methyl ester or isopropyl ester analogs, which carry different impurity codes (if any). The assignment of a specific impurity number indicates that this exact compound has been identified, characterized, and regulated as a distinct process-related impurity or degradation product in the manufacture of ozanimod. The absence of an equivalent regulatory classification for the methyl or isopropyl esters underscores the unique synthetic relevance of this specific ester.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Ethyl 3-cyano-4-isopropoxybenzoate: Validated Applications in R&D and QC


Ozanimod and S1P1 Modulator Synthesis

As a core intermediate in the convergent assembly of ozanimod, Ethyl 3-cyano-4-isopropoxybenzoate is utilized to construct the 3-cyano-4-isopropoxyphenyl moiety that is essential for S1P1 receptor binding and S1P3-sparing activity [1]. The ethyl ester is a specific protecting group that can be selectively hydrolyzed or amidated in the final steps of the synthesis. Its intermediate LogP of 3.60 facilitates efficient extraction and purification during the multi-step sequence .

Analytical Reference Standard for Generic Ozanimod

Ethyl 3-cyano-4-isopropoxybenzoate is the official reference standard for Ozanimod Impurity 27, a critical control point in the HPLC/LC-MS methods used for batch release and stability testing of generic ozanimod formulations . Its use is mandated by regulatory guidelines for the establishment of impurity profiles, method validation, and the demonstration of pharmaceutical equivalence in Abbreviated New Drug Applications (ANDAs).

Process Development for 3-Cyano-4-isopropoxybenzoic Acid Synthesis

This compound serves as the direct precursor to 3-cyano-4-isopropoxybenzoic acid (CAS 258273-31-3), the free acid form of the S1P1 pharmacophore . The ethyl ester is frequently employed as a protected intermediate in industrial-scale processes due to its favorable crystallization properties and ease of handling compared to the more polar free acid. The high boiling point of the ester (369.6°C) allows for efficient solvent recovery and purification at elevated temperatures .

SAR Studies on S1P Receptor Agonists

In medicinal chemistry campaigns targeting S1P1 receptor agonists, Ethyl 3-cyano-4-isopropoxybenzoate is used as a key building block to explore structure-activity relationships (SAR) around the central aromatic core. The isopropoxy group at the 4-position is specifically retained for its contribution to S1P3-sparing selectivity, a property not observed with smaller alkoxy substituents . The ethyl ester provides a versatile synthetic handle for subsequent derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-cyano-4-isopropoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.